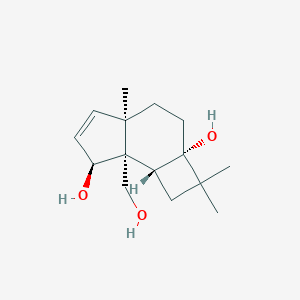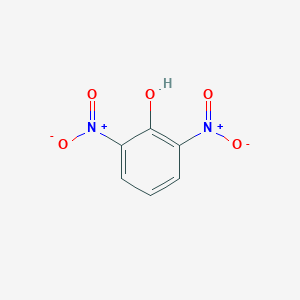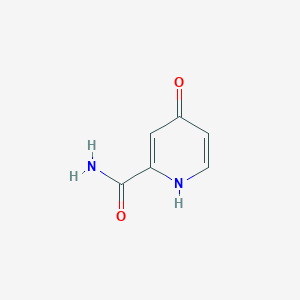![molecular formula C22H32N6O12S2 B026415 (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate CAS No. 78439-06-2](/img/structure/B26415.png)
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate
Übersicht
Beschreibung
This compound belongs to a class of chemically complex molecules, often involved in the synthesis of various pharmaceuticals. Its structure contains several functional groups, including amino, thiazolyl, and carboxylate groups, indicative of its potential reactivity and application in chemical transformations.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including acylation, oxidation, and protection of carboxy groups. For example, the synthesis of benzhydryl derivatives from 7-amino cephalosporanic acid demonstrates a complex process involving hydrolysis, protection of amino groups, and esterification to achieve high yields (Deng Fu-li, 2007).
Molecular Structure Analysis
The molecular structure and phase stability of these compounds, including their polymorphic and pseudopolymorphic forms, have been studied through X-ray diffractometry and thermal analysis. For instance, the phase transition and effect of water content on the structure of a closely related compound were examined, highlighting the importance of water molecules in stabilizing certain crystalline forms (K. Ashizawa et al., 1989).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, including hydrolysis, cyclization, and condensation, to form more complex structures with potential biological activities. The synthesis process often requires precise control of reaction conditions to achieve the desired products.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and hygroscopicity, are crucial for their application and stability. The pseudopolymorphism of a related compound provides insight into its physical stability and the effect of hydration on its crystal form (K. Ashizawa et al., 1989).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- This compound has been synthesized through various chemical processes. For instance, Deng Fu-li (2007) described the preparation of a closely related compound, Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, from 7-amino cephalosporanic acid with a yield of 84.6% (Deng, 2007).
- The compound's polymorphic crystal forms and phase stability have been studied. Ashizawa et al. (1989) investigated pseudopolymorphism and phase stability in different solid forms of a similar compound, revealing the effect of water content on dehydration and crystalline structure (Ashizawa et al., 1989).
Applications in Drug Development
- Its derivatives have potential in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches. Lorena Blau et al. (2008) synthesized a new cephalosporin derivative of this compound, useful as a carrier for various drugs (Blau et al., 2008).
- The compound has been used in the synthesis of novel cephalosporin antibiotics like cefazedone. Studies like those by Koch et al. (1979) provide insights into its use in developing new antibiotics (Koch et al., 1979).
Crystallization and Morphology Studies
- The compound's crystallization and morphology have been studied to develop drug forms for injection, as shown in research by Machiya et al. (2008), focusing on the production of spherical agglomerates of cephalosporin antibiotic crystals (Machiya et al., 2008).
Radiochemical Synthesis
- It has been used in the synthesis of radiolabeled compounds, like in the study by Kai and Chiku (1994), where a novel cephalosporin was labeled with carbon-14 for research purposes (Kai & Chiku, 1994).
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;;/t14-,18-;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVPEQXCMGEDNH-NLYPMKEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftazidime pentahydrate | |
CAS RN |
78439-06-2 | |
| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)





